molecular formula C15H30N2O2 B13187194 tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate

tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate

Cat. No.: B13187194
M. Wt: 270.41 g/mol
InChI Key: GJVQTHYUBITNOA-UHFFFAOYSA-N
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Description

tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research, due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-aminopropylamine and 2-methylcyclohexyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of carbamates.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(3-aminopropyl)carbamate
  • tert-butyl N-(2-methylcyclohexyl)carbamate
  • N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate

Uniqueness

tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate: is unique due to the presence of both the tert-butyl and 2-methylcyclohexyl groups, which may confer specific chemical and biological properties not found in other carbamates. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C15H30N2O2

Molecular Weight

270.41 g/mol

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate

InChI

InChI=1S/C15H30N2O2/c1-12-8-5-6-9-13(12)17(11-7-10-16)14(18)19-15(2,3)4/h12-13H,5-11,16H2,1-4H3

InChI Key

GJVQTHYUBITNOA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1N(CCCN)C(=O)OC(C)(C)C

Origin of Product

United States

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